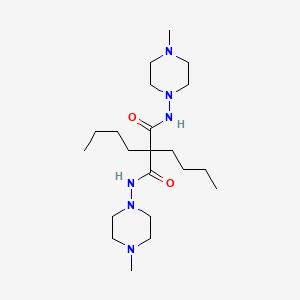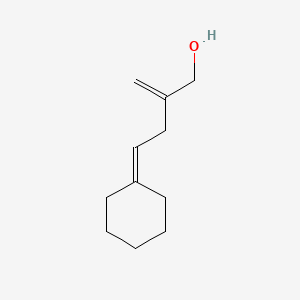
4-Cyclohexylidene-2-methylidenebutan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylidene-2-methylidenebutan-1-OL is an organic compound with the molecular formula C11H18O It is a primary alcohol with a unique structure that includes a cyclohexylidene group and a methylidene group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylidene-2-methylidenebutan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with an appropriate aldehyde or ketone in the presence of a base to form the cyclohexylidene intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the methylidene group, followed by reduction to yield the final alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the cyclohexylidene intermediate, its reaction with a methylidene precursor, and subsequent purification of the final product. Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexylidene-2-methylidenebutan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexylidene-2-methylidenebutanoic acid or cyclohexylidene-2-methylidenebutanone.
Reduction: Various alcohol derivatives depending on the specific reducing agent and conditions.
Substitution: Halogenated derivatives or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylidene-2-methylidenebutan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclohexylidene-2-methylidenebutan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s primary alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the cyclohexylidene and methylidene groups may contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclohexylidene-2-methylidenebutan-1-AL: An aldehyde derivative with similar structural features.
4-Cyclohexylidene-2-methylidenebutan-1-ONE: A ketone derivative with comparable reactivity.
4-Cyclohexylidene-2-methylidenebutan-1-CARBOXYLIC ACID: A carboxylic acid derivative with distinct chemical properties.
Uniqueness
4-Cyclohexylidene-2-methylidenebutan-1-OL is unique due to its combination of a cyclohexylidene group, a methylidene group, and a primary alcohol
Eigenschaften
CAS-Nummer |
89375-98-4 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
4-cyclohexylidene-2-methylidenebutan-1-ol |
InChI |
InChI=1S/C11H18O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h8,12H,1-7,9H2 |
InChI-Schlüssel |
FIHHERYODAJEDN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC=C1CCCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


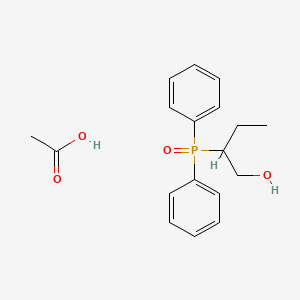

![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
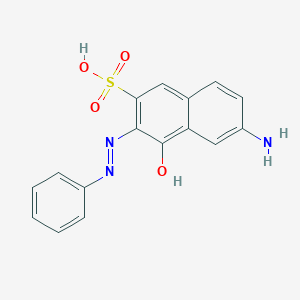
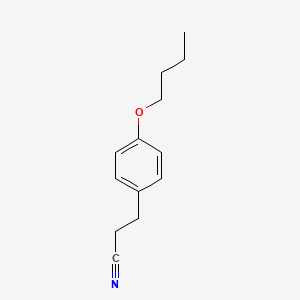
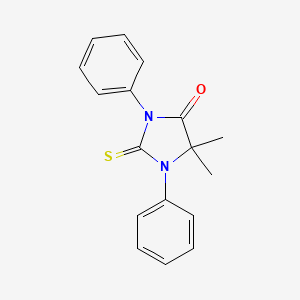

![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)

![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
